molecular formula C16H15N3O2 B12241638 5-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-2-carbonitrile

5-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-2-carbonitrile

Cat. No.: B12241638
M. Wt: 281.31 g/mol
InChI Key: RMFIUMVZVDXWAA-UHFFFAOYSA-N
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Description

5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile is a complex organic compound that features a unique combination of a benzodioxin ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Attachment of the Pyridine Ring: The benzodioxin derivative is then reacted with a pyridine derivative under basic conditions to form the desired compound.

    Final Modifications: Additional functional groups, such as the carbonitrile group, are introduced through further reactions involving nitriles and other reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile is unique due to its combination of a benzodioxin ring, a pyridine ring, and a carbonitrile group

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyridine-2-carbonitrile

InChI

InChI=1S/C16H15N3O2/c1-19(14-4-3-13(9-17)18-10-14)11-12-2-5-15-16(8-12)21-7-6-20-15/h2-5,8,10H,6-7,11H2,1H3

InChI Key

RMFIUMVZVDXWAA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=CN=C(C=C3)C#N

Origin of Product

United States

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